Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
Description
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate (CAS: 2460750-58-5) is a spirocyclic compound characterized by a unique fused ring system combining oxygen and sulfur atoms. Its molecular formula is C₉H₁₄O₅S, with a molecular weight of 234.27 g/mol . The structure features a 2-oxa (oxygen-containing) ring fused to a 6λ⁶-thiaspiro (sulfur-containing) system, with a sulfone group (6,6-dioxo) enhancing electronic polarity.
Commercial availability is noted through suppliers like Aaron Chemicals LLC and 1PlusChem, with prices ranging from $315.0/0.05g to $7,277.00/10g, depending on purity and stock availability .
Properties
IUPAC Name |
ethyl 6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5S/c1-2-14-8(10)7-3-15(11,12)6-9(7)4-13-5-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONULTYTHVIZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects : Sulfone groups (as in the reference compound) increase polarity and stability compared to thioether analogs (e.g., Ethyl 8-methyl-2-oxa-6-thiaspiro) .
Heteroatom Variation : Replacing sulfur with nitrogen (aza-spiro systems) alters basicity and solubility, as seen in Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride .
Bulk and Lipophilicity : Benzyl or tert-butyl groups enhance steric bulk and lipophilicity, critical for membrane permeability in therapeutic agents .
Commercial and Research Relevance
The reference compound and its analogs are primarily utilized as building blocks in drug discovery. For example:
- Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1286692-89-4) is marketed for neuroscience research, highlighting the role of spirocycles in targeting complex biological systems .
- tert-Butyl derivatives (CAS: 1453315-62-2) demonstrate the importance of protective groups in multistep syntheses, particularly for amino-functionalized spirocycles .
Biological Activity
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of 230.27 g/mol.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for metabolic pathways in various organisms, potentially leading to therapeutic effects against diseases such as cancer.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative damage.
- Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacteria, suggesting its potential as a lead compound for antibiotic development.
Discussion
The biological activities observed in this compound underscore its potential utility in pharmacological applications. Its ability to inhibit enzymes involved in critical metabolic processes could pave the way for novel therapeutic agents targeting various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multistep reactions with key intermediates such as spirocyclic sulfur-containing precursors. For example, analogous compounds (e.g., tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate) are synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres . Reaction monitoring via TLC and purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) are critical for isolating high-purity products . Yield optimization often requires precise stoichiometric ratios and temperature control (e.g., 0–5°C for exothermic steps) .
Q. How can the structural features of this compound be elucidated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : H and C NMR can resolve the spirocyclic scaffold and substituents (e.g., the ethyl ester and sulfur oxidation states). For instance, the 6,6-dioxo group (λ⁶-sulfur) produces distinct deshielded signals in C NMR .
- X-ray crystallography : Used to confirm stereochemistry and bond angles in spiro systems. For example, analogous spiro compounds (e.g., Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) have been structurally validated via single-crystal X-ray diffraction .
Q. What are the key reactivity patterns of the sulfur atom in the 6λ⁶-thia moiety under oxidative or reductive conditions?
- Methodological Answer : The λ⁶-sulfur (sulfone group) exhibits limited redox activity compared to lower oxidation states (e.g., sulfides). However, nucleophilic attack at the sulfur center is possible in polar aprotic solvents (e.g., DMF) with strong bases like LDA, leading to ring-opening reactions. Comparative studies with oxygen analogs (e.g., 2-oxa-spiro[3.4]octane derivatives) highlight sulfur’s unique electronic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents at the 8-carboxylate or spirocyclic positions (e.g., tert-butyl or benzothiazole groups) to modulate lipophilicity and target binding .
- Biological Assays : Test derivatives against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. For example, spirocyclic sulfones have shown inhibitory activity against bacterial enzymes .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
Q. What experimental strategies resolve contradictions in reported data on the compound’s stability in aqueous vs. nonpolar solvents?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) and organic solvents (e.g., DMSO, THF) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products .
- Mechanistic Studies : Use O isotopic labeling to track hydrolysis pathways of the ethyl ester group under acidic conditions .
Q. How does the spirocyclic architecture influence conformational dynamics and intermolecular interactions in supramolecular assemblies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
